N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
“N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a sulfonamide group, which consists of a sulfur atom, two oxygen atoms, and an amine group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, furan rings can be synthesized under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Furan is a five-membered aromatic heterocycle containing one oxygen atom . Pyrazole is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan compounds can undergo a variety of reactions, including cycloaddition and cycloisomerization .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Furan is a colorless, volatile liquid at room temperature, with a boiling point of 31.36°C .
Scientific Research Applications
Antibacterial Applications
One study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. The research investigated the reactivity of various compounds to produce derivatives with potential antibacterial activity. Specifically, the study identified several compounds with significant antibacterial properties, underscoring the potential of sulfonamide derivatives in treating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Inhibition of Carbonic Anhydrase
Another area of application is the inhibition of carbonic anhydrase (CA), an enzyme involved in many physiological processes. A study synthesized metal complexes of pyrazole-based sulfonamide and evaluated their in vitro inhibition on human erythrocyte carbonic anhydrase isozymes I and II. The complexes showed effective inhibitory activity, suggesting their potential use in medical applications targeting diseases related to CA dysregulation (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).
Synthesis of Heterocyclic Structures
Research also extends to the synthesis and characterization of complex heterocyclic structures. For example, a study described the construction of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates using a copper/silver-mediated cascade reaction. This efficient synthetic protocol opens new pathways for the development of compounds with potential applications in various pharmaceutical and chemical industries (Li & Liu, 2014).
Mechanism of Action
Target of Action
They are often used in medicinal chemistry due to their broad-spectrum biological activities .
Mode of Action
Furan and pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Furan and pyrazole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve pharmacokinetic characteristics of lead molecules .
Result of Action
Furan and pyrazole derivatives have been found to have diverse biological activities and therapeutic possibilities .
Action Environment
The synthesis of furan and pyrazole derivatives often involves optimization of reaction time, solvent, and amounts of substrates .
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-13-7-10(6-11-13)17(14,15)12-4-2-9-3-5-16-8-9/h3,5-8,12H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHERFDDAAMVOJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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